6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
The compound “6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C13H17BN4O2 . It is also known by other names such as “5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine” and has a molecular weight of 272.11 g/mol .
Synthesis Analysis
While specific synthesis details for this compound were not found, similar compounds have been synthesized through radical polymerization . In one example, a 2,6-bis-(1-butyl-1H-[1,2,3]triazol-4-yl)-pyridin-4-yl]-methanol (BTP-CH2OH) was synthesized and then reacted with 4-cyano-4-isopropoxythiocarbonylsulfanyl-4-methyl-butyric acid to obtain a BTP-functionalized xanthate .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The compound also contains a boronic acid pinacol ester group .Chemical Reactions Analysis
The compound may undergo reactions typical of triazoles, pyridines, and boronic acids. For instance, it might participate in reactions involving the nitrogen atoms in the triazole and pyridine rings or the boron atom in the boronic acid group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.11 g/mol, and its exact mass and monoisotopic mass are both 272.1444560 g/mol . It has a topological polar surface area of 62.1 Ų and a complexity of 350 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Scientific Research Applications
Luminescent Sensing for Carbohydrates
Luminescent iridium(III)-boronic acid complexes, incorporating structures like 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester, have been developed as potential sensors for carbohydrates. These complexes demonstrate the capacity to form boronic acid cyclic esters with sugars such as glucose and fructose, showcasing their potential in carbohydrate sensing applications (Hashemzadeh et al., 2020).
Suzuki Coupling Reactions
The compound is employed in Suzuki coupling reactions, which are pivotal in the synthesis of complex organic molecules. The boronic ester variant of this compound has been used in the preparation of other chemical structures, demonstrating its versatility in organic synthesis (Li et al., 2005), (Batool et al., 2016).
Analytical Challenges and Strategies
The analytical challenges posed by pinacolboronate esters like this compound, due to their propensity for rapid hydrolysis, have been explored. Innovative strategies are necessary for their stabilization and analysis, making them a unique class of compounds in analytical chemistry (Zhong et al., 2012).
Application in Polymer Synthesis
The compound's utility extends to the synthesis of π-conjugated polymers with boronate-terminated ends. These polymers have wide-ranging applications, from materials science to electronics (Nojima et al., 2016).
Role in Photoinduced Borylation
Its relevance in photoinduced borylation techniques, which are crucial in organic synthesis and material science, further underscores the compound's significance in modern chemistry (Mfuh et al., 2017).
Contributions to Heterocyclic Chemistry
Its derivatives are significant in the synthesis of heterocyclic compounds, which are fundamental in pharmaceuticals and agrochemicals (Komsani et al., 2015).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, such as its inhibitory activities against certain cancer cell lines . Additionally, its potential for complexation with metal ions and self-assembly behavior could be further investigated .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15-9-10)18-8-7-16-17-18/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDJFPWUVVJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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